CRBN Binding Engagement – Class-Level Benchmark Against Thalidomide
The piperidine-2,6-dione (glutarimide) core is the minimal CRBN-binding motif shared with the approved immunomodulatory drugs thalidomide, lenalidomide, and pomalidomide. Thalidomide binds CRBN with a reported Kd of approximately 1.0 µM [1], while lenalidomide and pomalidomide exhibit Kd values of 0.5 µM and 0.2 µM, respectively [2]. The target compound retains this glutarimide warhead and is therefore expected to engage CRBN at comparable or optimized affinity, qualifying it as a viable CRBN recruiter for PROTAC design [3]. Direct binding data for the exact compound are not yet publicly available.
| Evidence Dimension | CRBN binding affinity (Kd) |
|---|---|
| Target Compound Data | Not yet reported (expected low micromolar based on glutarimide class) |
| Comparator Or Baseline | Thalidomide Kd ~1.0 µM; Lenalidomide Kd ~0.5 µM; Pomalidomide Kd ~0.2 µM |
| Quantified Difference | Cannot yet be quantified for this specific compound |
| Conditions | Biochemical CRBN binding assays (literature consensus) |
Why This Matters
Establishes the compound's foundational relevance for CRBN-mediated protein degradation, a key selection criterion for PROTAC tool compound procurement.
- [1] Lu G et al. The Myeloma Drug Lenalidomide Promotes the Cereblon-Dependent Destruction of Ikaros Proteins. Science. 2014; 343(6168): 305-9. View Source
- [2] Chamberlain P et al. Structural insights into the cereblon-dependent ubiquitin ligase activity of thalidomide and its analogs. Nat Struct Mol Biol. 2014; 21: 803-809. View Source
- [3] PIPERIDINE-2,6-DIONE DERIVATIVES WHICH BIND TO CEREBLON, AND METHODS OF USE THEREOF. US Patent Application 20230065745. 2023. View Source
